2-Methyl-1,3-thiazole-4-sulfonamide
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Overview
Description
“2-Methyl-1,3-thiazole-4-sulfonamide” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds that contain a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . The thiazole ring is a key component of vitamin B1 (thiamine) and is used in the synthesis of various chemical compounds, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Synthesis Analysis
The synthesis of thiazole derivatives, including “this compound”, often involves the use of 2-aminothiazoles as a starting material . These compounds are then subjected to various chemical reactions to create a diverse range of heterocyclic analogues . The synthesized compounds are typically characterized using Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiazole ring, which is planar and aromatic . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton, which is between 7.27 and 8.77 ppm, and the calculated π-electron density show that the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and a specific gravity of 1.2 .
Scientific Research Applications
Synthesis and Chemical Properties
2-Methyl-1,3-thiazole-4-sulfonamide derivatives have been explored for their unique chemical properties and potential applications in scientific research. The preparation and properties of related compounds, such as 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride, have shown that these molecules can react with amines to build sulfonamides. These reactions are efficient for undergoing nucleophilic substitution reactions, demonstrating the regioselective synthesis potential of trisubstituted 1,3-thiazoles, depending strongly on the nature of nucleophiles used (Turov, Vinogradova, & Brovarets, 2014).
Biological Activities
Sulfonamide derivatives, including those containing a 2-amino-1,3-thiazole fragment, have been synthesized and evaluated for their antibacterial activity. Novel sulfonamides were synthesized under solvent-free conditions and assessed against S. aureus and E. coli, showing significant antibacterial activity. These findings highlight the potential of this compound derivatives in antimicrobial applications (Rafiee Pour et al., 2019).
Anticonvulsant and Antitumor Applications
Research on heterocyclic compounds containing a sulfonamide thiazole moiety has led to the synthesis of derivatives with evaluated anticonvulsant activity. Among the synthesized compounds, some showed protection against picrotoxin-induced convulsion, highlighting the potential of these molecules as anticonvulsant agents. This indicates a broader therapeutic application spectrum for this compound derivatives (Farag et al., 2012).
Drug Development and Molecular Docking
The development of novel sulfonamides, including those with thiazole and thiadiazole structures incorporating the sulfonamide group, has been pursued for their antimicrobial, anticancer, and dihydrofolate reductase (DHFR) inhibition potency. Molecular docking studies and structure-activity relationship (SAR) analysis have provided insights into their potential as drug candidates, supporting the scientific interest in this compound derivatives in drug development processes (Riyadh et al., 2018).
Safety and Hazards
Future Directions
In the field of medicinal chemistry, there is ongoing research into the design and development of different thiazole derivatives due to their diverse therapeutic roles . Green chemistry approaches, which aim to minimize the environmental impact of chemical synthesis, are also being explored for the synthesis of thiazole derivatives .
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-1,3-thiazole-4-sulfonamide Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The exact mode of action of This compound It is known that thiazole derivatives can interact with various biological targets, leading to a range of effects . For instance, some thiazole derivatives have been found to interact with DNA and topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
The specific biochemical pathways affected by This compound Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of This compound The compound’s solubility in water, alcohol, and ether may influence its bioavailability.
Result of Action
The specific molecular and cellular effects of This compound Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The compound’s solubility in water, alcohol, and ether may suggest that its action could be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
Thiazoles, including 2-Methyl-1,3-thiazole-4-sulfonamide, have been found to interact with various enzymes, proteins, and other biomolecules . They have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Cellular Effects
Thiazole derivatives have been reported to exhibit significant biological activities, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazoles are known to have an aromatic character due to the delocalization of a lone pair of π-electrons of the sulfur atom, which may influence their interactions with biomolecules
Metabolic Pathways
Thiazoles are known to be involved in various metabolic processes, and they may interact with various enzymes or cofactors
Properties
IUPAC Name |
2-methyl-1,3-thiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2S2/c1-3-6-4(2-9-3)10(5,7)8/h2H,1H3,(H2,5,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYJUFUPGOFJGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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